2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with the molecular formula C19H15BrN2O3S This compound is characterized by the presence of a thiazolidine ring, a bromobenzylidene group, and a methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 4-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 3-methylphenylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzylidene group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazolidine ring may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
2-[(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenylacetamide moiety, which can enhance its biological activity and specificity
Properties
Molecular Formula |
C19H15BrN2O3S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12-3-2-4-15(9-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,23)/b16-10+ |
InChI Key |
QREYJBGTRZQSPM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O |
Origin of Product |
United States |
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